1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
Description
1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with a 4-chlorophenyl group, two methyl groups, and a trifluoroethanone moiety
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDAFYQRLRQOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The subsequent steps involve:
Formation of the Pyrrole Ring: Reacting 4-chlorobenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with ammonia to form the pyrrole ring.
Introduction of Trifluoroethanone: The pyrrole derivative is then reacted with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Reactions at the Trifluoroethanone Group
The electron-withdrawing trifluoromethyl group activates the carbonyl carbon for nucleophilic attacks, enabling diverse transformations:
1.1 Grignard and Organolithium Additions
Reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) proceeds via nucleophilic addition to the carbonyl group:
This produces secondary alcohols, which can be oxidized to ketones under controlled conditions.
| Reagent | Product | Key Functional Group |
|---|---|---|
| CH₃MgBr | 1-(p-Chlorophenyl)-2-hydroxy-2,2,2-trifluoroethane derivative | Secondary alcohol |
| C₆H₅Li | Aryl-substituted alcohol | Aryl-alcohol |
1.2 Amine-Mediated Substitutions
Primary or secondary amines (e.g., piperidine) react via nucleophilic acyl substitution, replacing the carbonyl oxygen with an amine group:
This forms stable amide derivatives, as observed in structurally analogous compounds .
Electrophilic Aromatic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the α-positions (C2 and C5), though steric hindrance from methyl groups modulates reactivity:
2.1 Nitration and Halogenation
Reactions with nitric acid or halogens (e.g., Br₂) proceed under mild conditions. The 4-chlorophenyl group exerts a meta-directing effect, influencing regioselectivity .
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-Nitro-pyrrole derivative |
| Br₂/FeCl₃ | CH₂Cl₂, RT | 4-Bromo-pyrrole analogue |
2.2 Friedel-Crafts Alkylation/Acylation
The pyrrole ring participates in Friedel-Crafts reactions, though the trifluoroethanone group may deactivate the ring toward strong electrophiles.
Redox Reactions
3.1 Reduction of the Carbonyl Group
Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄) reduce the ketone to a secondary alcohol:
The trifluoromethyl group remains intact during reduction.
3.2 Oxidation Pathways
Oxidizing agents (e.g., KMnO₄) cleave the pyrrole ring under harsh conditions, generating chlorophenyl-containing carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that pyrrole derivatives, including the target compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Pseudomonas putida. For instance, derivatives of pyrrole have been developed that demonstrate favorable minimum inhibitory concentrations (MIC) against these pathogens .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrrole-containing compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyrrole derivatives have shown effectiveness against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Neuroprotective Effects
Some studies suggest that pyrrole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Science Applications
Fungicidal Properties
The compound has been investigated for its fungicidal activity. Research indicates that similar pyrrole derivatives can act against fungal pathogens affecting crops. The development of new fungicides based on these compounds could provide more effective solutions for agricultural pest management .
Herbicidal Activity
There is emerging evidence that pyrrole-based compounds may also exhibit herbicidal properties. The unique chemical structure allows for selective targeting of weed species while minimizing harm to crops, which is crucial for sustainable agricultural practices .
Materials Science Applications
Polymer Chemistry
The incorporation of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. The ability to modify surface properties through chemical attachment allows for applications in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanone group can form strong interactions with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Lacks the trifluoroethanone group, resulting in different reactivity and biological activity.
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity.
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethanol:
Uniqueness
1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where trifluoromethyl groups are known to enhance metabolic stability and bioavailability.
Biological Activity
The compound 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a pyrrole derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name: 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- Molecular Formula: C15H14ClF3N
- Molecular Weight: 303.73 g/mol
- CAS Number: 571159-05-2
- Purity: Typically >97% for research purposes
Structure
The structure of the compound features a pyrrole ring substituted with a 4-chlorophenyl group and trifluoroacetyl moiety. Its unique structural attributes contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 10 - 20 μg/mL |
| Salmonella typhi | Moderate activity observed |
These findings suggest that the compound may possess antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
In addition to its antimicrobial effects, this compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The IC50 values for related compounds have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
| Compound C | 6.28 ± 0.003 |
The effectiveness of these compounds indicates that the target compound may also exhibit similar inhibitory effects on AChE .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. Docking studies have elucidated potential binding interactions with amino acids critical for enzyme function. For instance, hydrogen bonding with residues such as Glu54 and Asp37 has been observed in related pyrrole derivatives .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing and evaluating the antimicrobial efficacy of various pyrrole derivatives, including our target compound. The results showed that modifications in the substituents significantly affected the antimicrobial potency. The study concluded that compounds with strong electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
Investigation into Neuroprotective Effects
Another study explored the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. The results indicated that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone to achieve high purity?
- Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature (e.g., maintaining 60–80°C for cyclization), solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios of substituents like 4-chlorophenyl groups. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetonitrile) is critical. Analytical validation using HPLC (≥95% purity) and NMR (to confirm absence of byproducts like unreacted 4-chlorophenyl precursors) is essential .
Q. How can researchers validate the structural integrity of this compound using crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and WinGX/ORTEP (for visualization) is recommended. Key steps include:
- Growing crystals via slow evaporation in dichloromethane/methanol.
- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
- Refining anisotropic displacement parameters and validating H-bonding networks.
- Cross-referencing with CIF deposition standards (e.g., bond angles, torsion angles) .
Q. What analytical techniques are most effective for characterizing its physicochemical properties?
- Answer : A multi-technique approach is advised:
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., 4-chlorophenyl δ ~7.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~344.1 Da).
- Thermal Analysis : DSC/TGA to determine melting point (predicted 150–160°C) and decomposition profile .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported inhibitory activity against USP14 across studies?
- Answer : Contradictions may arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardize protocols by:
- Using recombinant human USP14 at fixed concentrations (e.g., 10 nM).
- Validating inhibition via fluorogenic Ub-AMC assays (λex/λem = 380/460 nm).
- Employing orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound for proteasome modulation?
- Answer :
- Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl vs. 4-bromophenyl) to assess electronic effects.
- Modify the trifluoroacetyl group to esters or amides to probe steric tolerance.
- Evaluate cellular activity in HEK293T or HeLa cells using proteasome activity assays (e.g., lactacystin as a positive control) .
Q. How can computational modeling enhance understanding of its interaction with USP14?
- Answer :
- Perform molecular docking (AutoDock Vina) using USP14’s catalytic domain (PDB: 5VHH).
- Conduct molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å).
- Validate predictions with mutagenesis studies (e.g., Cys114Ala to disrupt active site interactions) .
Q. What experimental design considerations are critical for assessing solubility challenges in biological assays?
- Answer :
- Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation.
- Use dynamic light scattering (DLS) to monitor aggregation in PBS or cell culture media.
- Compare solubility profiles with structurally similar compounds (e.g., IU1-47 in DMSO: 16.67 mg/mL) .
Data Interpretation & Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data refinement?
- Answer :
- Re-examine diffraction data for twinning or disorder using PLATON’s TWINLAW.
- Apply SHELXL’s restraints for anisotropic displacement of fluorine atoms.
- Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O/F) .
Q. What statistical approaches are recommended for interpreting dose-response variability in enzyme inhibition studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
